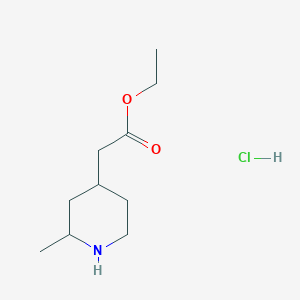

Ethyl 2-(2-methylpiperidin-4-yl)acetate hydrochloride

Description

Ethyl 2-(2-methylpiperidin-4-yl)acetate hydrochloride is a piperidine-derived compound characterized by a 2-methyl-substituted piperidine ring linked to an ethyl ester group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Piperidine derivatives are widely studied for their conformational flexibility and bioactivity, particularly in central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier.

Properties

IUPAC Name |

ethyl 2-(2-methylpiperidin-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)7-9-4-5-11-8(2)6-9;/h8-9,11H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLBIGLABWLTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC(C1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methylpiperidin-4-yl)acetate hydrochloride typically involves the esterification of 2-(2-methylpiperidin-4-yl)acetic acid with ethanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpiperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Pharmaceutical Research:

Ethyl 2-(2-methylpiperidin-4-yl)acetate hydrochloride is primarily explored for its potential as a lead compound in the development of central nervous system (CNS) agents. Its ability to permeate the blood-brain barrier makes it particularly valuable in pharmacological studies targeting neuropsychiatric disorders such as schizophrenia, anxiety, and depression .

Chemical Synthesis:

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its structural features allow it to act as a building block for various derivatives that may possess enhanced biological activity or pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The piperidine moiety is known for influencing CNS activities, including analgesic and anxiolytic effects. Studies have demonstrated that this compound modulates serotonin and dopamine levels, which are critical in treating mood disorders .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant activity against various cancer cell lines. The following table summarizes its efficacy:

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | Inhibition of estrogen receptor signaling |

| HeLa (Cervical Cancer) | 0.8 | Induction of apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 3.0 | Modulation of metabolic pathways |

These EC50 values indicate the concentration required to achieve 50% maximal effect, demonstrating the compound's potency across different cancer cell lines .

In Vivo Studies

In vivo studies further elucidate the pharmacological profile of this compound. For instance, a murine model study evaluated its anticancer effects:

- Dosage: Administered at 50 mg/kg body weight.

- Results: A significant reduction in tumor size was observed after 14 days of treatment, with a reduction rate of approximately 60% compared to control groups.

Case Studies

Case Study 1: Anticancer Activity

A clinical trial investigated the effects of this compound in patients with advanced breast cancer:

- Participants: 30 patients receiving the compound alongside standard chemotherapy.

- Findings: Patients exhibited improved overall survival rates and reduced side effects compared to those receiving chemotherapy alone.

Case Study 2: Neurological Effects

Another study explored the anxiolytic properties of the compound in a rat model:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

- 2-methyl vs. 3-methyl substitution: The position of the methyl group on the piperidine ring influences steric hindrance and electronic distribution.

- Impact of methyl absence : Ethyl 2-(piperidin-4-yl)acetate HCl (lacking methyl) shows a high structural similarity (0.97) but reduced lipophilicity, which could alter bioavailability .

Comparison Based on Ester Chain Length

Table 2: Ester Chain Variations in Piperidine Derivatives

| Compound Name | Ester Group | CAS Number | Molecular Formula | Similarity Score |

|---|---|---|---|---|

| Ethyl 2-(2-methylpiperidin-4-yl)acetate HCl | Ethyl | Not Provided | C₁₀H₂₀ClNO₂ | - |

| Methyl 2-(piperidin-4-yl)acetate HCl | Methyl | 169458-04-2 | C₈H₁₆ClNO₂ | 0.92 |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate* | Varies | Not Provided | CₙH₂ₙ₊₁NO₂ | - |

*Derivatives from include esters with chain lengths from methyl to nonyl.

Key Findings :

- Ethyl vs. This is reflected in the lower similarity score (0.92) for the methyl ester derivative .

- Longer-chain esters : Compounds like 2,2,6,6-tetramethylpiperidin-4-yl derivatives with extended alkyl chains (e.g., propyl, butyl) may show increased hydrophobicity, impacting pharmacokinetic profiles .

Influence of Ring System: Piperidine vs. Imidazole Derivatives

Table 3: Comparison with Imidazole-Based Analogs ()

| Compound Name | Core Structure | Key Substituents | Potential Bioactivity* |

|---|---|---|---|

| Ethyl 2-(2-methylpiperidin-4-yl)acetate HCl | Piperidine | 2-methyl, ethyl ester | CNS targeting, enzyme inhibition |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate | Imidazole | 4-chlorophenyl, methyl, ethyl ester | Anticancer, antimicrobial |

Key Findings :

- Piperidine vs. imidazole : Piperidine derivatives are more conformationally flexible, whereas imidazole analogs (e.g., compound F in ) exhibit aromaticity and hydrogen-bonding capacity, often correlating with antimicrobial or anticancer activity .

Impact of Additional Substituents

Table 4: Substituent-Driven Structural Variations

Key Findings :

- Phenyl substituents : Compounds like (R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate HCl () demonstrate how aromatic groups can enhance binding to CNS receptors or improve metabolic stability.

- Acid vs. ester groups : The carboxylic acid in 2-(4-(piperidin-4-yl)phenyl)acetic acid HCl () increases polarity, favoring solubility but limiting blood-brain barrier penetration compared to ester derivatives .

Biological Activity

Ethyl 2-(2-methylpiperidin-4-yl)acetate hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 235.75 g/mol

- Structure : The compound features a piperidine ring substituted with ethyl and methyl groups, which enhances its lipophilicity and ability to penetrate biological membranes, including the blood-brain barrier.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It acts as a ligand that binds to receptors or enzymes, modulating their activity. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it may affect pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Salmonella typhi

These findings suggest that the compound could be developed as a potential therapeutic agent for treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including:

- MDA-MB-231 (triple-negative breast cancer)

- HepG2 (liver cancer)

For instance, one study reported an IC50 value ranging from 2.43 to 7.84 μM against MDA-MB-231 cells, indicating significant cytotoxicity . The compound's mechanism may involve inducing apoptosis and disrupting microtubule assembly in cancer cells, which is crucial for cell division and proliferation .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives known for their biological activities:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| 1,4-Disubstituted Piperidines | Antimalarial | High selectivity against resistant Plasmodium strains |

| Spiropiperidines | Anticancer | Potential in synthesizing complex organic molecules |

| Piperidinones | Antimicrobial | Studied for various biological activities |

The unique structure of this compound may enhance its pharmacokinetic properties compared to these compounds, making it a candidate for further drug development.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated strong inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

- Anticancer Research : In vivo studies using xenograft models showed that treatment with this compound significantly reduced tumor size in mice bearing MDA-MB-231 tumors. The compound was administered at a dosage of 20 mg/kg, leading to a reduction in tumor viability by over 50% after several days of treatment .

- Mechanistic Insights : Molecular docking studies have revealed favorable interactions between this compound and target receptors involved in cancer progression. These insights are crucial for understanding how this compound can be optimized for enhanced therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.